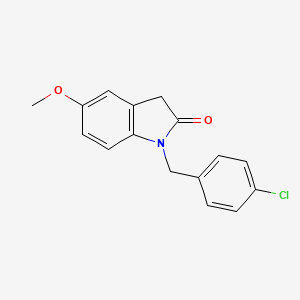![molecular formula C18H21NO4 B13372547 [2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid](/img/structure/B13372547.png)
[2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid is an organic compound that features a phenoxyacetic acid core with a substituted aminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid typically involves the following steps:
N-Alkylation of Primary Amines: The primary amine is alkylated using 2-(4-methoxyphenyl)ethyl bromide in the presence of a base such as sodium hydride.
Formation of Phenoxyacetic Acid Derivative: The alkylated amine is then reacted with phenoxyacetic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of primary amine derivatives.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may act as a ligand for certain receptors, influencing cell signaling pathways.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It may also be employed in the development of new catalysts and polymers.
Mécanisme D'action
The mechanism of action of [2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methoxyphenyl)ethylamine: A precursor in the synthesis of [2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid.
Phenoxyacetic Acid: The core structure of the compound.
4-Methoxyphenylacetic Acid: A related compound with similar functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C18H21NO4 |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
2-[2-[[2-(4-methoxyphenyl)ethylamino]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H21NO4/c1-22-16-8-6-14(7-9-16)10-11-19-12-15-4-2-3-5-17(15)23-13-18(20)21/h2-9,19H,10-13H2,1H3,(H,20,21) |
Clé InChI |
CZNMLTRRBOADQU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CCNCC2=CC=CC=C2OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-dibenzo[b,d]furan-3-yl-N'-propionylthiourea](/img/structure/B13372471.png)

![6-bromo-5-butyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13372482.png)

![2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile](/img/structure/B13372502.png)
![6-[(2-Isopropyl-5-methylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372510.png)
![N-[4-(9H-beta-carbolin-1-yl)phenyl]-N'-ethylthiourea](/img/structure/B13372528.png)
![4-Chlorophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl sulfide](/img/structure/B13372529.png)
![N-{4-[2-(1-piperidinyl)ethoxy]phenyl}-1-(1H-tetraazol-1-yl)cyclohexanecarboxamide](/img/structure/B13372536.png)
![3-(1-Benzofuran-2-yl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372541.png)
![3-(3,4-Dimethoxybenzyl)-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372555.png)
![8-tert-butyl-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13372557.png)
![[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl sulfide](/img/structure/B13372565.png)
![N-(2-methylphenyl)-N-[4-(4-morpholinyl)-6-(1-piperazinyl)-1,3,5-triazin-2-yl]amine](/img/structure/B13372568.png)
